molecular formula C13H11ClN2O3S2 B2665150 5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921787-58-8

5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2665150
CAS No.: 921787-58-8
M. Wt: 342.81
InChI Key: JOVAJAKROGVMSM-UHFFFAOYSA-N
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Description

5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves the reaction of 5-chloro-2-oxindole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S2/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-21(18,19)13-5-4-11(14)20-13/h2-6,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVAJAKROGVMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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